![molecular formula C19H14N2O2S2 B278726 3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B278726.png)
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzenethiol with 2-bromobenzonitrile under basic conditions to form the intermediate 2-(phenylsulfanyl)benzonitrile. This intermediate is then subjected to cyclization with sulfur and ammonia to yield the desired benzothiazole derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes.
Uniqueness
3-{[2-(PHENYLSULFANYL)PHENYL]AMINO}-1??,2-BENZOTHIAZOLE-1,1-DIONE stands out due to its unique combination of a phenylsulfanyl group and a benzothiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
InChI Key |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


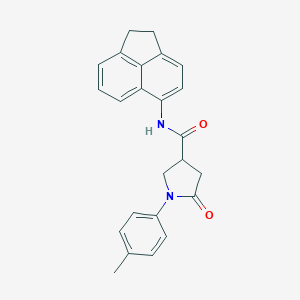
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amine](/img/structure/B278655.png)
![N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amine](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)
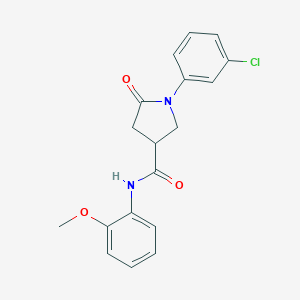
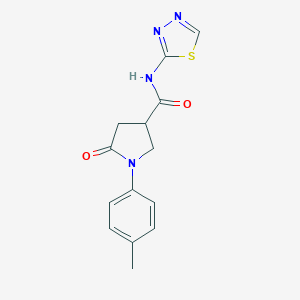
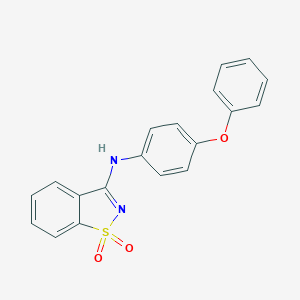
![N-(4-CHLOROPHENYL)-N-[(4-HYDROXY-3-METHOXYPHENYL)METHYL]-2-(1,1,3-TRIOXO-1??,2-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B278672.png)
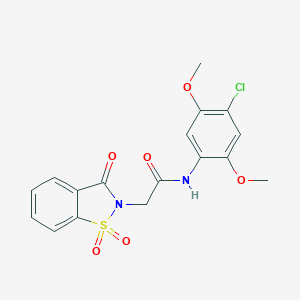
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
